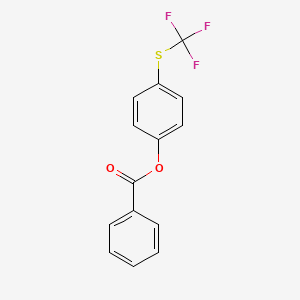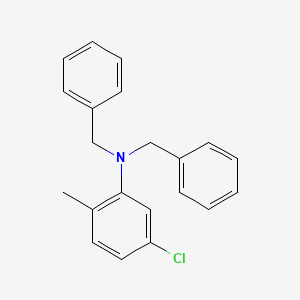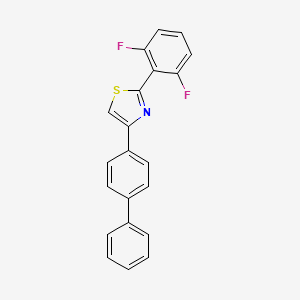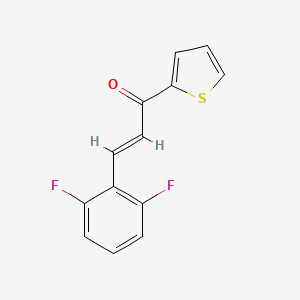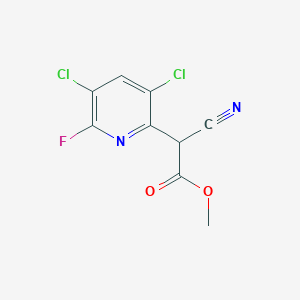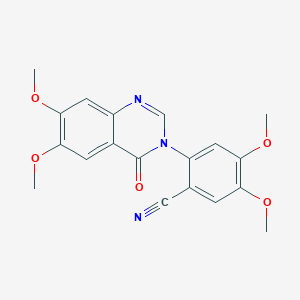
3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone (CDMQ) is a chemical compound found in a number of plants, including the bark of the Chinese tree Cinnamomum cassia. It is a quinazolinone compound, which is a type of heterocyclic aromatic compound containing nitrogen, oxygen, and carbon atoms. CDMQ has a range of applications in the scientific and pharmaceutical research fields, including as a synthetic intermediate for the production of various pharmaceuticals, as a fluorescent dye, and as a tool for studying the mechanism of action of various drugs. In
作用機序
The exact mechanism of action of 3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone is not yet fully understood. However, it is believed that 3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone binds to specific proteins in the cell, which then triggers a cascade of biochemical reactions. These reactions lead to changes in the cell, such as changes in gene expression and protein synthesis, which can then lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. In cell culture studies, 3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone has been shown to increase the expression of certain genes and proteins, as well as to inhibit the growth of certain cancer cell lines. It has also been shown to have an anti-inflammatory effect and to have neuroprotective effects in animal models.
実験室実験の利点と制限
3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is highly fluorescent, which makes it useful for imaging and tracking cellular processes. The main limitation of 3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of potential future directions for 3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone research. It could be used to study the mechanism of action of other drugs and to develop new drugs. It could also be used to study the structure and function of proteins and to develop new fluorescent dyes. Additionally, it could be used to study the effects of drugs on gene expression and protein synthesis. Finally, it could be used to study the effects of drugs on various physiological processes, such as inflammation and neuroprotection.
合成法
3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone is synthesized by a reaction between 2-cyano-4,5-dimethoxyphenylacetonitrile and 6,7-dimethoxy-4(3H)-quinazolinone in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane, and is heated to a temperature of 80-100 °C. The reaction is typically complete within 2-3 hours. The product can then be isolated by filtration or crystallization.
科学的研究の応用
3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone has a variety of uses in scientific and pharmaceutical research. It is commonly used as a fluorescent dye for imaging and tracking cellular processes, as well as for studying the mechanism of action of various drugs. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, 3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone has been used to study the binding of drugs to their target proteins, as well as to study the structure and function of proteins.
特性
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-4,5-dimethoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-24-15-5-11(9-20)14(8-18(15)27-4)22-10-21-13-7-17(26-3)16(25-2)6-12(13)19(22)23/h5-8,10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUHKORTXJKQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)N2C=NC3=CC(=C(C=C3C2=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyano-4,5-dimethoxyphenyl)-6,7-dimethoxy-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


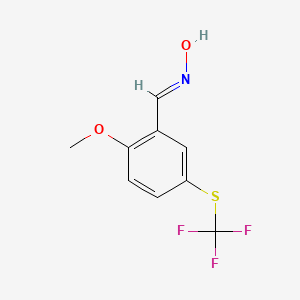

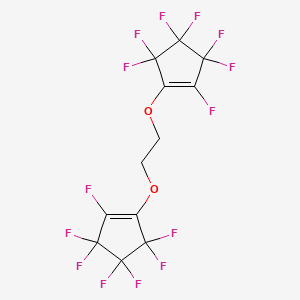

![1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6311933.png)
